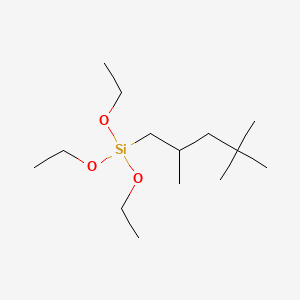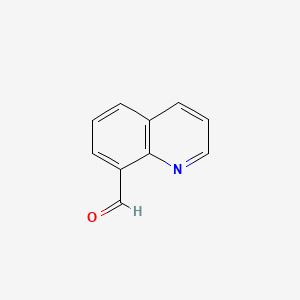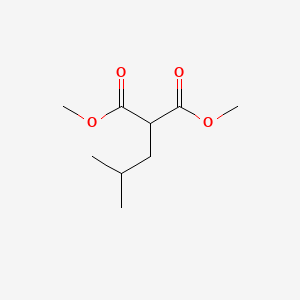![molecular formula C16H14O4 B1295833 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde CAS No. 52118-10-2](/img/structure/B1295833.png)
2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
概要
説明
The compound of interest, 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, is a multifunctional aromatic aldehyde that has potential applications in various chemical syntheses. The presence of formyl groups in the compound suggests that it could participate in hydrogen bonding interactions, which are crucial in many asymmetric transformations . The compound's structure, which includes a benzaldehyde moiety, is a common feature in many synthetic targets, including pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of related compounds often involves the formation of C-H···O hydrogen bonds, which are significant in the stabilization of molecular structures during reactions . For instance, the synthesis of 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde, a compound with structural similarities, can be achieved through homocoupling reactions or by reacting salicylaldehyde with diacetylenic compounds . Additionally, regio-selective formylation methods have been developed to synthesize labeled benzaldehydes, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related benzaldehyde derivatives has been studied using X-ray crystallography, vibrational spectroscopy, and ab initio calculations, revealing the presence of intra- and intermolecular C-H···O contacts . The crystal structure of a similar compound, 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde, shows that the molecule consists of a diacetylene moiety with two additional formyl groups and two oxygens as heteroatoms, which could suggest a similar arrangement for 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde .
Chemical Reactions Analysis
The formyl group in benzaldehyde derivatives is reactive and can undergo various chemical transformations. For example, it can participate in the formation of Schiff bases, which are important intermediates in the synthesis of ligands for coordination chemistry . Moreover, benzaldehydes can be alkynylated under iridium- or rhodium-catalyzed conditions, which could be a potential reaction for the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of a methoxy group can affect the stability of the compounds . The formyl group, on the other hand, can engage in hydrogen bonding, which can influence the boiling point, solubility, and reactivity of the compound . The synthesis and characterization of similar compounds involve spectroscopic techniques such as IR, NMR, and mass spectrometry, which are essential for determining the physical and chemical properties .
科学的研究の応用
Specific Scientific Field
The compound “2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde” is used in the field of chemistry , specifically in the synthesis of Schiff base ligands .
Summary of the Application
Schiff base ligands are easily prepared by condensation reaction between aldehyde derivatives and amines . They have versatile applications in coordination chemistry, analytical chemistry, catalysis, pharmaceutical chemistry, etc .
Methods of Application or Experimental Procedures
The general method of synthesizing Schiff bases involves a condensation reaction between a carbonyl compound and a primary amine . This type of compound was first synthesized by German scientist Hugo Schiff in 1864 .
Results or Outcomes
The Schiff bases and their metal complexes exhibit various biological activities viz., antibacterial, antifungal, antileukemic, anti-inflammatory, analgesic, antioxidant, anticancer, antitumour, acetylcholinesterase inhibition, urease inhibition etc .
Synthesis Routes
Specific Scientific Field
This compound is used in the field of chemical synthesis .
Summary of the Application
“2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde” is used in the synthesis of various other chemical compounds.
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific synthesis route being followed.
Results or Outcomes
The outcomes of these synthesis routes would be the production of new chemical compounds.
Use in Ligand Synthesis
Specific Scientific Field
This compound is used in the field of inorganic chemistry .
Summary of the Application
“2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde” is used in the synthesis of new tripodal ligands .
Methods of Application or Experimental Procedures
The compound is reacted with tripodal tetraamine ligands to form complex cations .
Results or Outcomes
The results of these reactions are pentagonal bipyramidally coordinated Mn(II) and Cd(II) ions .
Use in Anti-infection Research
Specific Scientific Field
This compound is used in the field of biomedical research , specifically in anti-infection studies.
Summary of the Application
“2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde” is used in the development of inhibitors and agonists that have potential anti-infection properties.
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific anti-infection study being conducted.
Results or Outcomes
The outcomes of these studies could potentially lead to the development of new treatments for various infections.
Use in Optoelectronic Applications
Specific Scientific Field
This compound is used in the field of optoelectronics .
Summary of the Application
“2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde” is used in the synthesis of two-dimensional materials like molybdenum disulfide (MoS2), which have unique electronic and optical properties useful for a variety of optoelectronic applications including light harvesting .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of MoS2 and related heterostructures. The exact methods of application or experimental procedures would depend on the specific synthesis route being followed .
Results or Outcomes
The results of these reactions are the production of new two-dimensional materials with unique electronic and optical properties .
特性
IUPAC Name |
2-[2-(2-formylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-11-13-5-1-3-7-15(13)19-9-10-20-16-8-4-2-6-14(16)12-18/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPZEGOFLHNCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279386 | |
| Record name | 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde | |
CAS RN |
52118-10-2 | |
| Record name | NSC12550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(ETHYLENEDIOXY)DIBENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

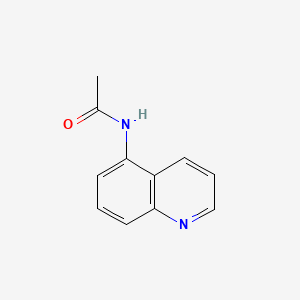
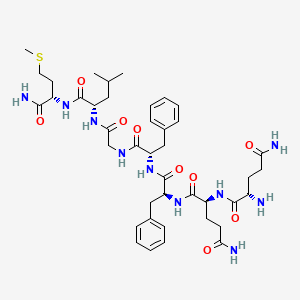
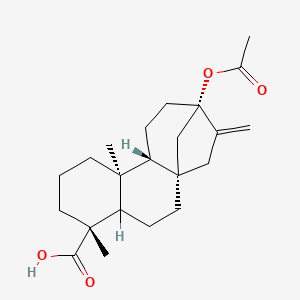
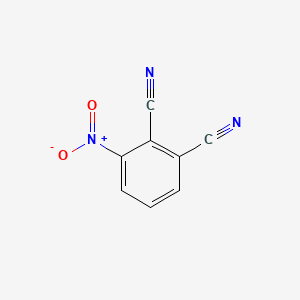

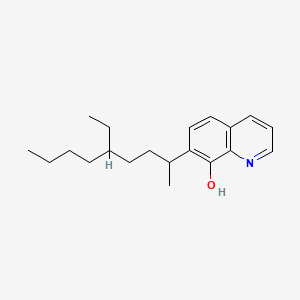


![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)
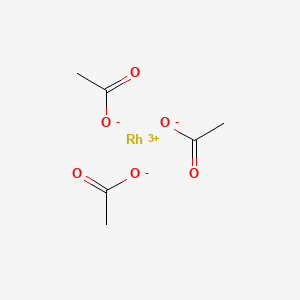
![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)
